2-Hydroxyethyl benzoate

Description

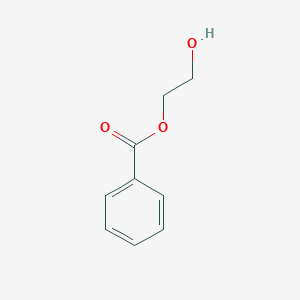

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWRBVSEWBWTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53806-80-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53806-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20879477 | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-33-7 | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyethyl benzoate (B1203000), tailored for professionals in research and drug development. It includes detailed experimental protocols for the determination of its key characteristics, quantitative data summarized in tabular format, and visualizations of its synthesis and analytical workflow.

Chemical Identity and Structure

2-Hydroxyethyl benzoate, also known as ethylene (B1197577) glycol monobenzoate, is an organic compound belonging to the benzoate ester class. It is characterized by a benzene (B151609) ring attached to an ester group, which in turn is linked to a 2-hydroxyethyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 94-33-7[1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₃[2][5] |

| Molecular Weight | 166.17 g/mol [1][2] |

| SMILES | C1=CC=C(C=C1)C(=O)OCCO[1] |

| InChI | InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2[1] |

| Synonyms | Ethylene glycol monobenzoate, 2-(Benzoyloxy)ethanol, β-Hydroxyethyl benzoate[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various research and development contexts.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid or solid | [3][6] |

| Melting Point | 34 - 45 °C | [2][3][6] |

| Boiling Point | ~213 - 288.8 °C at 760 mmHg | [3][7][8] |

| Density | ~1.11 - 1.175 g/cm³ | [3][8] |

| Solubility | Soluble in organic solvents like ethanol, benzene, and methanol. | [3] |

| Flash Point | ~125.5 °C | [6][8] |

| Refractive Index | ~1.526 - 1.537 | [3][7][8] |

Synthesis of this compound

This compound is typically synthesized via the esterification of benzoic acid with ethylene glycol.

References

- 1. biosynth.com [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 94-33-7 [chemicalbook.com]

- 7. BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyethyl Benzoate (CAS 94-33-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyethyl benzoate (B1203000) (CAS 94-33-7), an organic compound with applications in the cosmetic, fragrance, and potentially pharmaceutical industries. This document details its chemical and physical properties, provides a detailed protocol for its synthesis via Fischer esterification, and outlines methodologies for its spectroscopic characterization. Furthermore, it explores its purported antimicrobial activity, offering standardized experimental protocols for its evaluation. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

2-Hydroxyethyl benzoate is an ester of benzoic acid and ethylene (B1197577) glycol. It is also known by synonyms such as Ethylene glycol monobenzoate and β-Hydroxyethyl benzoate.[1][2] It has been reported to occur naturally in the leaves of Hoya pubicalyx. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 94-33-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 34 °C | [4] |

| Boiling Point | 213-216 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water | [3] |

| pKa (Predicted) | 14.04 ± 0.10 | [5] |

Synthesis

This compound is typically synthesized via the Fischer esterification of benzoic acid with ethylene glycol, using an acid catalyst. The following protocol is adapted from established methods for Fischer esterification.[2][6]

Experimental Protocol: Fischer Esterification

Materials:

-

Benzoic acid

-

Ethylene glycol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Toluene (for azeotropic removal of water)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), ethylene glycol (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Add a solvent, such as toluene, to fill the Dean-Stark trap and to suspend the reactants.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.[7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

3.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.[8]

3.1.2. Expected Spectral Data

| ¹H NMR | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.4 - 8.1 | Multiplet | 5H | C₆H₅ |

| Methylene Protons | ~4.4 | Triplet | 2H | -COOCH₂- |

| Methylene Protons | ~3.9 | Triplet | 2H | -CH₂OH |

| Hydroxyl Proton | Variable | Singlet | 1H | -OH |

| ¹³C NMR | Chemical Shift (ppm, predicted) | Assignment |

| Carbonyl Carbon | ~167 | C=O |

| Aromatic Carbons | 128 - 133 | C₆H₅ |

| Methylene Carbon | ~65 | -COOCH₂- |

| Methylene Carbon | ~61 | -CH₂OH |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As this compound can be a liquid or a low-melting solid, a spectrum can be obtained by placing a thin film of the neat substance between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[9]

3.2.2. Expected Peak Assignments

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| 1720 - 1700 | C=O stretch | Ester |

| 1600 - 1450 | C=C stretch | Aromatic |

| 1300 - 1100 | C-O stretch | Ester and Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

3.3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.[10]

3.3.2. Expected Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166. Key fragment ions would likely include:

-

m/z 122: Loss of the hydroxyethyl (B10761427) group (-OCH₂CH₂OH).

-

m/z 105: The benzoyl cation ([C₆H₅CO]⁺), which is often a very stable and abundant fragment for benzoate esters.[9]

-

m/z 77: The phenyl cation ([C₆H₅]⁺).[9]

-

m/z 45: The hydroxyethyl cation ([HOCH₂CH₂]⁺).

Antimicrobial Activity

This compound has been described as an antimicrobial agent with activity against bacteria, fungi, and protozoa.[4] The proposed mechanism of action involves the disruption of the cell membrane through interaction with fatty acids, leading to the leakage of cellular contents.[4]

Experimental Protocols for Antimicrobial Screening

The following are standard protocols that can be used to evaluate the antimicrobial efficacy of this compound.

4.1.1. Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[8][11]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Add the bacterial inoculum to each well.

-

Include positive, negative, and sterility controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

4.1.2. Agar Well Diffusion Assay for Antifungal Activity

This method is suitable for screening the antifungal properties of the compound.[10][12]

Materials:

-

This compound

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile Petri dishes

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare SDA plates and allow them to solidify.

-

Spread a standardized fungal inoculum over the surface of the agar.

-

Create wells of a defined diameter in the agar.

-

Add a specific volume of a solution of this compound at a known concentration to each well.

-

Add positive and negative controls to separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well.

Putative Mechanism of Antimicrobial Action

While detailed studies on the specific molecular interactions are limited, a plausible mechanism for the antimicrobial activity of this compound involves its amphipathic nature. The benzoate portion, being lipophilic, can intercalate into the lipid bilayer of microbial cell membranes. This disruption of the membrane integrity could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This proposed mechanism is consistent with the observed activity of other benzoate esters and phenolic compounds.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organic compound with established applications and potential for further development, particularly in the area of antimicrobial agents. This technical guide provides a foundational understanding of its properties, synthesis, characterization, and biological activity. The detailed protocols and structured data presented herein are intended to facilitate further research and application of this compound in various scientific and industrial settings.

References

- 1. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. pure.mpg.de [pure.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cgspace.cgiar.org [cgspace.cgiar.org]

- 12. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxyethyl Benzoate from Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Hydroxyethyl benzoate (B1203000) from benzoic acid, focusing on the core chemical processes, experimental protocols, and characterization data. The primary method described is the Fischer-Speier esterification, a widely utilized and effective approach for the preparation of esters.

Overview of the Synthesis Route

The synthesis of 2-Hydroxyethyl benzoate from benzoic acid is achieved through the acid-catalyzed esterification reaction with ethylene (B1197577) glycol. This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The overall reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side, such as using an excess of one reactant or removing the water formed during the reaction.[2]

The reaction can be represented by the following chemical equation:

C₆H₅COOH + HOCH₂CH₂OH ⇌ C₆H₅COOCH₂CH₂OH + H₂O (Benzoic Acid) + (Ethylene Glycol) ⇌ (this compound) + (Water)

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

| Melting Point | 20-22 °C or 45 °C | [1][4] |

| Boiling Point | 213-216 °C or 254.38 °C at 760 mmHg | [1][4] |

| Solubility | Soluble in organic solvents such as ethanol, benzene, and methanol. | [1] |

Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or purities.

Detailed Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis of this compound based on established Fischer esterification procedures.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| Benzoic Acid | 122.12 | >99% |

| Ethylene Glycol | 62.07 | >99% |

| Sulfuric Acid (conc.) | 98.08 | 95-98% |

| Toluene (B28343) | 92.14 | Anhydrous |

| Sodium Bicarbonate | 84.01 | >99% |

| Anhydrous Sodium Sulfate | 142.04 | >99% |

| Diethyl Ether | 74.12 | Anhydrous |

3.2. Reaction Setup and Procedure

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (e.g., 0.1 mol, 12.21 g) and a molar excess of ethylene glycol (e.g., 0.5 mol, 31.04 g, 27.9 mL). The large excess of ethylene glycol helps to shift the equilibrium towards the product.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene (e.g., 100 mL), to facilitate azeotropic removal of water. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.

-

Reaction: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by techniques such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several hours depending on the scale and specific conditions.

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO₂ evolution may cause pressure build-up.

-

Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude this compound can be purified by vacuum distillation to obtain the final product.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data is summarized below.

4.1. Spectroscopic Data

| Technique | Expected Peaks and Assignments |

| ¹H NMR | - Aromatic protons (C₆H₅): multiplet in the range of δ 7.4-8.1 ppm. - Methylene protons adjacent to the ester oxygen (-COOCH₂-): triplet around δ 4.4 ppm. - Methylene protons adjacent to the hydroxyl group (-CH₂OH): triplet around δ 3.9 ppm. - Hydroxyl proton (-OH): a broad singlet, chemical shift can vary. |

| ¹³C NMR | - Carbonyl carbon (C=O): signal around δ 167 ppm. - Aromatic carbons (C₆H₅): signals in the range of δ 128-133 ppm. - Methylene carbon adjacent to the ester oxygen (-COOCH₂-): signal around δ 67 ppm. - Methylene carbon adjacent to the hydroxyl group (-CH₂OH): signal around δ 61 ppm. |

| IR (Infrared) Spectroscopy | - Strong C=O stretching vibration of the ester group around 1720 cm⁻¹. - C-O stretching vibrations in the range of 1275-1110 cm⁻¹. - Broad O-H stretching vibration from the hydroxyl group around 3400 cm⁻¹. - C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 166. |

Note: The exact chemical shifts and peak shapes can be influenced by the solvent used for analysis and the concentration of the sample.

Reaction Mechanism and Workflow

5.1. Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Caption: Fischer Esterification Mechanism.

5.2. Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to 2-Hydroxyethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyethyl benzoate (B1203000) (CAS No. 94-33-7), an organic compound with applications in the cosmetic, pharmaceutical, and fragrance industries. This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its synthesis via esterification and subsequent purification, offering valuable information for laboratory-scale preparation. The guide is intended to be a key resource for professionals in research and development.

Chemical Structure and Identification

2-Hydroxyethyl benzoate, also known as ethylene (B1197577) glycol monobenzoate, is an ester of benzoic acid and ethylene glycol. Its structure consists of a benzene (B151609) ring attached to an ester group, which is further linked to a 2-hydroxyethyl group.

Structural Formula:

Caption: Synthesis and Purification Workflow for this compound.

Safety Information

This compound may cause skin and eye irritation. It is important to handle the chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Avoid inhalation of vapors. In case of accidental ingestion or excessive inhalation, seek immediate medical attention.

Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its ester and hydroxyl functionalities allow for a range of chemical modifications, making it a useful building block for more complex molecules in drug discovery and development. It is also used in formulation studies as a solvent or skin-conditioning agent. [1] Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for rigorous, validated experimental work. All procedures should be carried out with appropriate safety precautions.

References

Ethylene Glycol Monobenzoate: A Comprehensive Technical Guide to its Physical Constants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical constants of ethylene (B1197577) glycol monobenzoate. The information is presented to support research, development, and quality control activities where this chemical is utilized. All quantitative data is summarized in clear, tabular formats for ease of comparison, and detailed experimental methodologies for key measurements are provided.

Core Physical and Chemical Properties

Ethylene glycol monobenzoate, also known as 2-hydroxyethyl benzoate, is an organic compound with the chemical formula C9H10O3.[1] It is the monoester of ethylene glycol and benzoic acid. This compound is utilized in various industrial applications, including as a fragrance ingredient, a surfactant, a thickener and emulsifier in cosmetics, and in the manufacturing of adhesives.[1]

Table 1: Key Physical Constants of Ethylene Glycol Monobenzoate

| Property | Value | Source(s) | Notes |

| Molecular Formula | C9H10O3 | PubChem[2], ChemBK[1] | - |

| Molecular Weight | 166.17 g/mol | PubChem[2] | - |

| Appearance | Colorless or pale yellow liquid | ChemBK[1] | - |

| Melting Point | 20-22 °C | ChemBK[1] | Some sources report up to 45°C.[1] This variation may be due to different experimental conditions or sample purity. |

| Boiling Point | 213-216 °C | ChemBK[1] | One source provides a rough estimate of 254.38 °C.[1] |

| Density | 1.1101 g/cm³ | ChemBK[1] | - |

| Refractive Index | ~1.5260 | ChemBK[1] | This is an estimated value. |

| Solubility | Soluble in ethanol, benzene, and methanol. | ChemBK[1] | Limited solubility in water. |

Experimental Protocols

The determination of the physical constants listed above requires precise and standardized experimental methodologies. The following sections outline typical protocols that can be employed, based on established principles and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.[3][4]

Melting Point Determination

The melting point of ethylene glycol monobenzoate can be determined using the capillary method or by Differential Scanning Calorimetry (DSC).

-

Capillary Method (OECD Guideline 102):

-

A small, dried sample of ethylene glycol monobenzoate is introduced into a capillary tube.

-

The capillary tube is placed in a heated bath of a suitable liquid (e.g., silicone oil) or in the heating block of a melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first droplet of liquid to the complete liquefaction of the solid is recorded as the melting range.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed sample is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the melting peak.

-

Boiling Point Determination

The boiling point can be determined using ebulliometry or dynamic methods.

-

Ebulliometer Method (OECD Guideline 103):

-

An ebulliometer, designed to heat the liquid and measure the temperature of the vapor-liquid equilibrium, is filled with the sample.

-

The liquid is heated to a steady boil.

-

The temperature of the boiling liquid and its vapor are recorded using a calibrated temperature measuring device. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Density Determination

The density of liquid ethylene glycol monobenzoate can be determined using a pycnometer or a digital densitometer.

-

Pycnometer Method (OECD Guideline 109):

-

A pycnometer of a known volume is weighed empty and dry.

-

It is then filled with the sample, and the temperature is allowed to equilibrate to a specific value (e.g., 20 °C).

-

The pycnometer filled with the sample is weighed.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is typically measured using a refractometer.

-

Refractometer Method (OECD Guideline 101):

-

A few drops of the liquid sample are placed on the prism of a calibrated refractometer.

-

The temperature of the prism is controlled, often at 20 °C or 25 °C.

-

Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample.

-

The instrument measures the angle of refraction, from which the refractive index is determined.

-

Synthesis and Workflow Visualization

While ethylene glycol monobenzoate is not directly involved in biological signaling pathways, its synthesis is a key process for its production. The following diagram illustrates a typical laboratory-scale synthesis via Fischer esterification.

Caption: Workflow for the synthesis of ethylene glycol monobenzoate via Fischer esterification.

The following diagram illustrates a generalized experimental workflow for the determination of a physical constant, such as the melting point.

Caption: Generalized workflow for determining a physical constant.

References

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxyethyl benzoate (B1203000) in various organic solvents. Due to a lack of quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining the precise solubility parameters necessary for research and development applications.

Introduction to 2-Hydroxyethyl Benzoate

This compound, also known as ethylene (B1197577) glycol monobenzoate, is an organic compound with the chemical formula C₉H₁₀O₃. It is an ester of benzoic acid and ethylene glycol. This bifunctional molecule, containing both a hydroxyl group and a benzoate ester, finds applications in various fields, including as an intermediate in chemical synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Solubility Profile of this compound

Currently, there is a significant gap in the scientific literature regarding the quantitative solubility of this compound in organic solvents. While qualitative descriptions of its solubility are available, specific data such as mole fraction, mass fraction, or grams per 100g of solvent at various temperatures have not been reported. The following table summarizes the available qualitative solubility information.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Ethyl Acetate | Slightly Soluble[1] |

| Ethanol | Soluble |

| Benzene | Soluble |

| Methanol | Soluble |

| Ether | Soluble |

Note: The term "soluble" and "slightly soluble" are qualitative and do not provide the precise measurements required for many scientific applications. It is strongly recommended that experimental determination of solubility be carried out for any application requiring quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used static equilibrium method.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 K)

-

Jacketed glass vials or flasks

-

Magnetic stirrers and stir bars

-

Calibrated thermometers or temperature probes

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a jacketed glass vial.

-

The vial is sealed to prevent solvent evaporation.

-

The mixture is then placed in a thermostatic shaker or water bath set to the desired temperature.

-

The solution is agitated continuously to facilitate the dissolution process and allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

-

Equilibrium Confirmation:

-

To confirm that equilibrium has been reached, samples of the supernatant are taken at different time intervals (e.g., 24h, 48h, 72h) and the concentration of this compound is analyzed.

-

Equilibrium is considered to be achieved when the concentration of the solute remains constant over successive measurements.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle.

-

A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

The syringe is fitted with a filter to remove any undissolved solid particles.

-

The collected sample is then immediately diluted with a known volume of a suitable solvent to prevent crystallization and to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or GC.

-

A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

The mole fraction (x), mass fraction (w), and solubility in g/100g solvent can be calculated from the determined concentration.

-

Data Analysis and Reporting

-

The solubility experiments should be repeated at various temperatures to determine the temperature dependence of solubility.

-

The experimental data should be presented in a tabular format, showing the solubility in mole fraction, mass fraction, and g/100g of solvent at each temperature.

-

Thermodynamic models, such as the Apelblat equation or the van't Hoff equation, can be used to correlate the experimental solubility data.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the solubility determination process.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Data analysis workflow for solubility studies.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, this guide provides a framework for researchers and professionals to address this gap. The qualitative information gathered indicates its solubility in common organic solvents. The detailed experimental protocol offers a robust method for obtaining the necessary quantitative data for various applications in drug development and chemical synthesis. The successful determination of these solubility parameters will enable more precise control over processes involving this compound, ultimately leading to improved product quality and process efficiency.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Benzoate

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Hydroxyethyl benzoate (B1203000), a significant organic compound utilized in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of reported physical constants.

Core Physical Properties of 2-Hydroxyethyl Benzoate

This compound, also known as ethylene (B1197577) glycol monobenzoate, is a benzoate ester with the chemical formula C9H10O3. Its physical state is typically described as a colorless or pale yellow liquid.[1] The accurate determination of its melting and boiling points is crucial for its application and for quality control purposes.

Reported Physical Constants

A review of available literature and chemical databases reveals a notable variance in the reported melting and boiling points of this compound. This variability underscores the importance of standardized experimental determination.

| Physical Property | Reported Value | Source |

| Melting Point | 20-22°C | ChemBK[1] |

| 34°C | Biosynth[2] | |

| 45°C | Guidechem[3], ChemicalBook[4] | |

| Boiling Point | 213-216°C | ChemBK[1] |

| 288.8°C (at 760 mmHg) | Guidechem[3], ChemNet |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the melting and boiling points of this compound requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6] Impurities can lead to a depression and broadening of the melting point range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound (purified)

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, pulverize a small amount of the solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the substance enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20°C per minute) can be used to determine an approximate melting range.[8]

-

For a more precise measurement, start heating at a slower rate (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.

-

-

Observation: Carefully observe the sample through the magnifying lens of the apparatus.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). The recorded range constitutes the melting point of the sample.

-

Boiling Point Determination: Distillation and Micro-Boiling Point Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] Distillation is a common method for determining the boiling point of a liquid when a sufficient volume is available.[10] For smaller sample sizes, a micro-boiling point determination is suitable.[11]

Principle: The liquid is heated in a distillation apparatus, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure substance and represents its boiling point.[10]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the simple distillation apparatus. Place the this compound sample (a few milliliters) and boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Observation: Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.

-

Recording the Boiling Point: When the temperature reading on the thermometer stabilizes while the liquid is actively boiling and condensing, record this constant temperature as the boiling point.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid is cooled, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.[11]

Apparatus:

-

Thiele tube or a beaker with heating oil

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the fusion tube to the thermometer

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place a few drops of this compound into a fusion tube.

-

Capillary Tube Placement: Place a capillary tube (sealed end up) into the fusion tube containing the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band. Immerse the setup in a Thiele tube or an oil bath, ensuring the liquid in the fusion tube is below the oil level.

-

Heating: Gently heat the Thiele tube or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: Stop heating when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Experimental Workflow for Determining Physical Properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 94-33-7 | AAA09433 | Biosynth [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 94-33-7 [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vernier.com [vernier.com]

- 11. uomus.edu.iq [uomus.edu.iq]

Stability of 2-Hydroxyethyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Hydroxyethyl benzoate (B1203000) under various environmental conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide outlines the expected degradation pathways based on the chemical properties of benzoate esters and provides detailed, adaptable experimental protocols for conducting forced degradation studies. The information herein is intended to serve as a foundational resource for researchers initiating stability testing and analytical method development for 2-Hydroxyethyl benzoate.

Introduction to this compound

This compound is an organic compound used in various applications, including as a model system for studying the hydrolysis of esters containing a hydroxyl group.[1] Its chemical structure, featuring an ester linkage and a primary alcohol, dictates its susceptibility to degradation under specific conditions. Understanding the stability of this molecule is crucial for its proper handling, formulation, and storage.

Potential Degradation Pathways

The primary degradation pathways anticipated for this compound are hydrolysis, photodegradation, and thermal degradation. Each of these pathways can lead to the formation of impurities that may alter the compound's efficacy and safety profile.

Hydrolytic Degradation

As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond in the presence of water. This reaction is catalyzed by both acidic and basic conditions. The expected degradation products of hydrolysis are benzoic acid and ethylene (B1197577) glycol.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. While specific photoproducts have not been extensively documented, potential reactions include cleavage of the ester bond or reactions involving the aromatic ring. It has been noted that this compound may decompose under sunlight.[2]

Thermal Degradation

Elevated temperatures can lead to the thermal degradation of this compound. For related polyester (B1180765) compounds, thermal degradation has been shown to produce benzoic acid and various ester derivatives.[3] The specific degradation products for the monomeric form would need to be identified through experimental studies.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5][6] The following protocols are adapted from general guidelines and methods for similar compounds and should be optimized for this compound.[7]

General Experimental Workflow

Detailed Protocols

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

3.2.2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with 0.1 M sodium hydroxide.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3.2.3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Neutralize with 0.1 M hydrochloric acid.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3.2.4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3.2.5. Thermal Degradation:

-

Place solid this compound in a hot air oven at 105°C for 48 hours.

-

Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.

3.2.6. Photolytic Degradation:

-

Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.

-

Include a dark control to differentiate between photolytic and thermal degradation.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[7] The following is a proposed starting point for an HPLC method that should be validated for specificity, linearity, accuracy, precision, and robustness.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Data Presentation (Hypothetical)

The following tables are provided as templates for summarizing quantitative data from stability studies. The data presented are hypothetical and must be determined experimentally.

Table 2: Hypothetical Hydrolytic Stability of this compound

| Condition | Time (hours) | % this compound Remaining | Major Degradation Product |

| 0.1 M HCl, 60°C | 24 | 85.2 | Benzoic Acid |

| 0.1 M NaOH, RT | 24 | 78.5 | Benzoic Acid |

| pH 7 Buffer, 40°C | 72 | 98.1 | Not Detected |

Table 3: Hypothetical Photostability of this compound

| Light Source | Exposure Duration | % this compound Remaining | Observations |

| UV (254 nm) | 24 hours | 92.3 | Minor degradation peak observed |

| Cool White Fluorescent | 7 days | 99.5 | No significant degradation |

Table 4: Hypothetical Thermal Stability of this compound

| Temperature | Time (hours) | % this compound Remaining | Observations |

| 80°C | 48 | 97.8 | No significant degradation |

| 105°C | 48 | 91.5 | Minor degradation peaks observed |

Conclusion

This technical guide provides a framework for assessing the stability of this compound. The primary anticipated degradation pathway is hydrolysis, with potential for photodegradation and thermal degradation under stressed conditions. The provided experimental protocols and the proposed HPLC method serve as a starting point for comprehensive stability studies. It is imperative that these methodologies are validated and that quantitative data are generated through rigorous experimentation to fully characterize the stability profile of this compound for its intended applications.

References

- 1. This compound | 94-33-7 | AAA09433 | Biosynth [biosynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Hydroxyethyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxyethyl benzoate (B1203000) (CAS No. 94-33-7), a compound with applications in chemical synthesis and as a potential bioactive agent. This document is intended to serve as a core reference for researchers and professionals involved in drug development and analytical sciences, offering detailed spectroscopic data and standardized experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for 2-Hydroxyethyl benzoate.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.93 | d | 7.6 | 2H, Ar-H (ortho to C=O) |

| 7.44 - 7.36 | m | - | 1H, Ar-H (para to C=O) |

| 7.30 - 7.23 | m | - | 2H, Ar-H (meta to C=O) |

| 4.31 - 4.27 | m | - | 2H, -OCH₂- |

| 3.82 - 3.77 | m | - | 2H, -CH₂OH |

| 3.55 | s | - | 1H, -OH |

Solvent: CDCl₃. The data is compiled from publicly available spectral databases.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C=O (Ester) |

| 133.1 | Ar-C (para to C=O) |

| 129.6 | Ar-C (ipso) |

| 128.3 | Ar-C (ortho & meta to C=O) |

| 66.5 | -OCH₂- |

| 60.8 | -CH₂OH |

Solvent: CDCl₃. The data is compiled from publicly available spectral databases.

Mass Spectrometry Data

Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Data for this compound.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 166 | ~20 | [M]⁺ (Molecular Ion) |

| 148 | ~5 | [M - H₂O]⁺ |

| 122 | ~80 | [C₆H₅COOH]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | ~60 | [C₆H₅]⁺ |

| 51 | ~30 | [C₄H₃]⁺ |

Source: NIST Mass Spectrometry Data Center. The fragmentation pattern is characteristic of a benzoate ester.

FT-IR Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Broad, Strong | O-H Stretch | Hydroxyl (-OH) |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~2950, ~2880 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| ~1720 | Strong | C=O Stretch | Ester |

| ~1600, ~1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1270 | Strong | C-O Stretch | Ester |

| ~1100 | Strong | C-O Stretch | Alcohol |

Note: The FT-IR data is based on characteristic absorption frequencies for the functional groups present in this compound and may vary slightly based on the experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A standard 300, 400, or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

FT-IR Spectroscopy

Sample Preparation:

-

Liquid Film (for molten sample): As this compound can be a low-melting solid or an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The sample is placed in the path of the infrared beam. The instrument records an interferogram, which is then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical pKa of 2-Hydroxyethyl Benzoate (B1203000)

This technical guide provides a comprehensive overview of the theoretical pKa of 2-Hydroxyethyl benzoate, detailing the computational methodologies for its prediction, relevant experimental context, and structured data for clarity.

Introduction

This compound is an organic compound containing both an ester and a hydroxyl functional group. Its acidity, quantified by the pKa value, is a critical parameter in various scientific and industrial contexts, including drug development, where it influences properties like solubility, absorption, and receptor binding. The pKa of this compound is primarily associated with the deprotonation of its hydroxyl group. This guide focuses on the theoretical prediction of this value, a common practice when experimental determination is not feasible or to complement empirical data.

Theoretical pKa Value and Physicochemical Properties

The theoretical pKa of this compound is predicted to be approximately 14.04.[1] This value indicates that it is a very weak acid, slightly weaker than ethanol. The deprotonation occurs at the terminal hydroxyl group. For context, the properties of this compound and its constituent parent molecules are summarized below.

Data Presentation: Quantitative Data Summary

| Compound | Formula | Predicted/Experimental pKa | Method | Reference Compound pKa |

| This compound | C₉H₁₀O₃ | 14.04 ± 0.10 | Predicted | N/A |

| Benzoic Acid | C₇H₆O₂ | 4.2 | Experimental | N/A |

| Ethanol | C₂H₆O | 16.0 | Experimental | N/A |

Computational Methodologies for pKa Prediction

The theoretical pKa value is derived from computational chemistry methods that calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. The pKa is directly proportional to this energy change.

Quantum Mechanics-Based (First-Principles) Methods

First-principles calculations, primarily using Density Functional Theory (DFT), offer a robust approach to pKa prediction.[2][3][4] These methods solve the electronic structure of the molecule to determine its energy. The process involves a thermodynamic cycle, often referred to as the direct method or a thermochemical cycle, to calculate the free energy of the acid dissociation in solution.[5]

The fundamental equation linking the Gibbs free energy of the reaction in solution (ΔG°aq) to the pKa is:

pKa = ΔG°aq / (2.303 * RT)

Where R is the gas constant and T is the temperature in Kelvin.

Caption: Workflow for first-principles pKa prediction using a thermodynamic cycle.

Solvation Models

Since pKa is a property measured in solution (typically water), accurately modeling the solvent effect is crucial. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used.[3][6] These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

Empirical and Machine Learning Methods

While accurate, DFT calculations are computationally expensive. Empirical methods and, more recently, machine learning models, offer faster alternatives.[7][8] These approaches use quantitative structure-property relationship (QSPR) models trained on large datasets of experimentally determined pKa values.[9] Software packages like ChemAxon's pKa Plugin, Schrödinger's Epik, and Rowan's pKa predictor utilize these techniques.[7][10][11] The predicted value of 14.04 for this compound was likely generated using such an empirical or machine-learning-based tool.

Chemical Rationale and Deprotonation

The pKa value relates to the equilibrium between the protonated (acid) and deprotonated (conjugate base) forms of the molecule. For this compound, this involves the loss of a proton from the hydroxyl group.

References

- 1. Page loading... [wap.guidechem.com]

- 2. art.torvergata.it [art.torvergata.it]

- 3. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Collection - Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2) - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 10. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 11. schrodinger.com [schrodinger.com]

An In-depth Technical Guide to 2-Hydroxyethyl Benzoate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl benzoate (B1203000), a benzoate ester of ethylene (B1197577) glycol, is a versatile organic compound with applications spanning the pharmaceutical, cosmetic, and chemical industries. Its utility stems from its properties as a solvent, plasticizer, and antimicrobial agent. This technical guide provides a comprehensive overview of 2-hydroxyethyl benzoate, including its synonyms and trade names, detailed physicochemical and spectroscopic data, experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways, which are crucial for understanding its biological activity and potential applications in drug development.

Synonyms and Trade Names

This compound is known by a variety of names in scientific literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Type | Name/Identifier |

| Systematic Name | This compound |

| CAS Number | 94-33-7[1][2][3] |

| Common Synonyms | Ethylene glycol monobenzoate[4][5], 2-(Benzoyloxy)ethanol[5], Benzoic acid, 2-hydroxyethyl ester[6], beta-Hydroxyethyl benzoate[5][7] |

| Other Synonyms | 1,2-Ethanediol, 1-benzoate; 1,2-Ethanediol, monobenzoate; 2-Benzoyloxy-1-hydroxyethane; 2-Hydroxyethyl phenylacetate; Ethane-1,2-diol 1-benzoate; Ethyleneglycol monobenzoate[5][6][7] |

| Trade Names | While specific trade names are not widely documented, it is often supplied by chemical companies under its systematic or common synonym names. |

| EINECS Number | 202-323-4[6] |

| UNII Number | 6172C054XY[3] |

| Reaxys ID | 1866806[3][6] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables. This data is essential for its handling, formulation, and analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2][8] |

| Molecular Weight | 166.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4][7] |

| Melting Point | 45 °C | [8][9] |

| Boiling Point | 288.8 °C at 760 mmHg | [8] |

| Density | 1.175 g/cm³ | [8] |

| Flash Point | 125.5 °C | [8] |

| Refractive Index | 1.537 | [8] |

| Solubility | Soluble in organic solvents such as ethanol, benzene, and methanol.[4] Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297).[3] | |

| pKa | 14.04 ± 0.10 (Predicted) | [3][6] |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectral data is available for this compound.[10][11] | |

| ¹³C NMR | Spectral data is available for this compound.[10] | |

| Mass Spectrum (MS) | The mass spectrum of this compound is well-documented. | |

| Infrared (IR) | IR spectral data is available.[10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, which are critical for researchers working with this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of benzoic acid with ethylene glycol.[4]

Reaction:

Materials:

-

Benzoic acid

-

Ethylene glycol

-

Acid catalyst (e.g., sulfuric acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq.), ethylene glycol (1.5-2.0 eq.), and a catalytic amount of concentrated sulfuric acid (1-2 mol%).

-

Add toluene to fill the Dean-Stark trap and to the reaction flask.

-

Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by the amount of water collected or by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation to obtain high-purity this compound.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Gradually apply vacuum and begin heating the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

-

Monitor the purity of the collected fractions using analytical techniques such as GC-MS or HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantification of this compound.[12][13]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially for assessing purity.[14][15]

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-350.

Signaling and Metabolic Pathways

While this compound itself is not directly implicated in specific signaling pathways in the context of drug development, its biological effects are likely mediated through its hydrolysis products: benzoic acid and ethylene glycol. Understanding the metabolic fate of these compounds is therefore crucial.

Antimicrobial Action and Metabolism of Benzoic Acid

Benzoic acid is a well-known antimicrobial agent.[16] Its mechanism of action involves the disruption of microbial cell membranes and the inhibition of key metabolic enzymes.[17][18] In bacteria, benzoic acid can be metabolized through a β-oxidation-like pathway.[19]

Caption: Bacterial metabolism of benzoic acid.

Human Metabolism of Ethylene Glycol

In humans, ethylene glycol is metabolized in the liver to several toxic compounds, which are responsible for its clinical toxicity.[20][21][22] This pathway is critical to consider in any potential pharmaceutical application of this compound where in vivo hydrolysis may occur.

Caption: Human metabolic pathway of ethylene glycol.

Conclusion